molecular formula C3H9ClN2O2 B7812371 2-Amino-3-hydroxypropanamide hydrochloride CAS No. 65414-73-5

2-Amino-3-hydroxypropanamide hydrochloride

Cat. No.: B7812371
CAS No.: 65414-73-5
M. Wt: 140.57 g/mol
InChI Key: VURWDDZIWBGXCK-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxypropanamide hydrochloride is a chemical compound with the molecular formula C3H9ClN2O2 and a molecular weight of 140.57 g/mol . It is also known as serinamide hydrochloride. This compound is a derivative of serine, an amino acid, and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxypropanamide hydrochloride typically involves the reaction of serine with hydrochloric acid. One common method includes dissolving serine in acetonitrile and treating it with N-methyl-N-(trimethylsilyl)trifluoroacetamide . The reaction conditions usually require an inert atmosphere and room temperature to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maintain high purity and yield. The compound is often stored in a dark place under an inert atmosphere to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxypropanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Amino-3-hydroxypropanamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxypropanamide hydrochloride involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing the synthesis and degradation of proteins. The compound’s hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions, affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-hydroxypropanamide: This compound is similar but lacks the hydrochloride group.

    Serine: The parent amino acid from which 2-Amino-3-hydroxypropanamide hydrochloride is derived.

    N-Benzyl-L-serinamide: A derivative used in various synthetic applications

Uniqueness

This compound is unique due to its specific structure, which includes both amino and hydroxyl groups, making it versatile in chemical reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts .

Properties

IUPAC Name

2-amino-3-hydroxypropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2.ClH/c4-2(1-6)3(5)7;/h2,6H,1,4H2,(H2,5,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURWDDZIWBGXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10984029
Record name 2-Amino-3-hydroxypropanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
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Molecular Weight

140.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65414-74-6, 65414-73-5
Record name (S)-2-Amino-3-hydroxypropionamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065414746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC206312
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206312
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-3-hydroxypropanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-amino-3-hydroxypropionamide hydrochloride
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